Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(2-NITROPHENYL)FURAN-2-AMIDO]BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including an ethyl ester, an acetylpiperazine, a nitrophenyl group, and a furan ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(2-NITROPHENYL)FURAN-2-AMIDO]BENZOATE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Acetylpiperazine Intermediate: This step involves the acetylation of piperazine using acetic anhydride or acetyl chloride under basic conditions.
Synthesis of the Nitrobenzene Derivative: The nitro group is introduced to the benzene ring through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The acetylpiperazine intermediate is then coupled with the nitrobenzene derivative through a nucleophilic substitution reaction.
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving the appropriate precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(2-NITROPHENYL)FURAN-2-AMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and acidic or basic hydrolysis conditions. Major products formed from these reactions include the corresponding amine, substituted derivatives, and carboxylic acids.
Scientific Research Applications
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(2-NITROPHENYL)FURAN-2-AMIDO]BENZOATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a pharmacological tool.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(2-NITROPHENYL)FURAN-2-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in biological processes.
Interaction with Receptors: The compound may bind to cellular receptors, modulating their activity and triggering downstream signaling pathways.
Disruption of Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(2-NITROPHENYL)FURAN-2-AMIDO]BENZOATE can be compared with similar compounds, such as:
ETHYL 2-(4-ACETYLPIPERAZIN-1-YL)ACETATE: This compound shares the acetylpiperazine moiety but lacks the nitrophenyl and furan groups.
6-(4-ACETYLPIPERAZIN-1-YL)-2-CHLORO-5-FLUORONICOTINONITRILE: This compound contains the acetylpiperazine group and a substituted nicotinonitrile moiety.
2-(4-ACETYLPIPERAZIN-1-YL)ETHYL METHANESULFONATE: This compound features the acetylpiperazine group and a methanesulfonate ester.
Properties
Molecular Formula |
C26H26N4O7 |
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Molecular Weight |
506.5 g/mol |
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H26N4O7/c1-3-36-26(33)18-8-9-22(29-14-12-28(13-15-29)17(2)31)20(16-18)27-25(32)24-11-10-23(37-24)19-6-4-5-7-21(19)30(34)35/h4-11,16H,3,12-15H2,1-2H3,(H,27,32) |
InChI Key |
RASJCZOLKZPNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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